molecular formula C17H10BrFN4O2 B6240770 8-bromo-6-[(5-fluoropyridin-2-yl)(1,3,4-oxadiazol-2-yl)methoxy]quinoline CAS No. 2305028-77-5

8-bromo-6-[(5-fluoropyridin-2-yl)(1,3,4-oxadiazol-2-yl)methoxy]quinoline

Cat. No.: B6240770
CAS No.: 2305028-77-5
M. Wt: 401.2
InChI Key:
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Description

8-bromo-6-[(5-fluoropyridin-2-yl)(1,3,4-oxadiazol-2-yl)methoxy]quinoline is a complex organic compound that features a quinoline core substituted with a bromo group at the 8th position and a methoxy group linked to a 5-fluoropyridin-2-yl and 1,3,4-oxadiazol-2-yl moiety

Preparation Methods

The synthesis of 8-bromo-6-[(5-fluoropyridin-2-yl)(1,3,4-oxadiazol-2-yl)methoxy]quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the quinoline core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Bromination: The quinoline core is then brominated at the 8th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Methoxylation: The brominated quinoline is then reacted with a methoxy group donor, such as sodium methoxide, to introduce the methoxy group.

    Coupling with 5-fluoropyridin-2-yl and 1,3,4-oxadiazol-2-yl moieties: The final step involves coupling the methoxylated quinoline with 5-fluoropyridin-2-yl and 1,3,4-oxadiazol-2-yl moieties using appropriate coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Chemical Reactions Analysis

8-bromo-6-[(5-fluoropyridin-2-yl)(1,3,4-oxadiazol-2-yl)methoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce the quinoline core or other functional groups.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Scientific Research Applications

8-bromo-6-[(5-fluoropyridin-2-yl)(1,3,4-oxadiazol-2-yl)methoxy]quinoline has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 8-bromo-6-[(5-fluoropyridin-2-yl)(1,3,4-oxadiazol-2-yl)methoxy]quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The quinoline core can intercalate with DNA, while the fluoropyridinyl and oxadiazolyl moieties can enhance binding affinity and specificity. The exact pathways and molecular targets involved would require further experimental validation.

Comparison with Similar Compounds

Similar compounds to 8-bromo-6-[(5-fluoropyridin-2-yl)(1,3,4-oxadiazol-2-yl)methoxy]quinoline include:

    8-bromoquinoline: Lacks the methoxy and fluoropyridinyl-oxadiazolyl substituents, making it less complex and potentially less active in certain applications.

    6-methoxyquinoline: Lacks the bromo and fluoropyridinyl-oxadiazolyl substituents, which may reduce its versatility in chemical reactions.

    5-fluoropyridin-2-yl derivatives: These compounds may share some biological activities but lack the quinoline core, which can be crucial for certain interactions.

The uniqueness of this compound lies in its combination of functional groups, which can provide a balance of electronic, steric, and binding properties suitable for diverse applications.

Properties

CAS No.

2305028-77-5

Molecular Formula

C17H10BrFN4O2

Molecular Weight

401.2

Purity

95

Origin of Product

United States

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